molecular formula C10H18INO2 B1625161 (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 338945-22-5

(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No. B1625161
M. Wt: 311.16 g/mol
InChI Key: QCETXLFSWJGTAZ-QMMMGPOBSA-N
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Description

Tert-butyl esters are a class of organic compounds that are commonly used as protecting groups in organic synthesis . They are stable under a variety of conditions and can be selectively deprotected when needed .


Synthesis Analysis

Tert-butyl esters can be synthesized from various alcohols and substituted phenols using tert-butyl bromide in the presence of a catalyst . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .


Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of reactions. For example, they can be converted into esters and amides in one-pot under air using PCl3 . They can also be converted into acid chlorides using SOCl2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a tert-butyl ester would depend on the specific compound. For example, tert-butyl acetoacetate is a colorless liquid with a fruity odor, a boiling point of 208°F, and a specific gravity of 0.87 .

Scientific Research Applications

Synthesis of Pyrrole Derivatives

(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is used in the synthesis of pyrrole derivatives, which are important in medicinal chemistry. For example, it is utilized in the production of pyrrole precursors for prodigiosin, a compound with notable biological activity. The reaction of related pyrrole carboxylic acid tert-butyl esters with singlet oxygen forms intermediates that couple with nucleophiles to yield diverse pyrroles, including bipyrroles, serving as precursors for prodigiosin and its analogs (Wasserman et al., 2004).

Creation of Specialized Esters

The compound is also instrumental in the preparation of specialized esters. The synthesis of pentafluorosulfanyl (SF5) pyrrole carboxylic acid esters, which were previously unknown, has been reported using similar tert-butyl ester compounds. These pyrrole esters are generated through cycloaddition and oxidation processes, followed by removal of the tert-butyl group under specific conditions, demonstrating the versatility of tert-butyl esters in synthetic chemistry (Dolbier & Zheng, 2009).

Development of Organic Synthesis Methods

Additionally, (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester plays a role in the development of new methods for organic synthesis. For instance, it is used in the in situ trapping of Boc-2-pyrrolidinylmethylzinc iodide with aryl iodides, facilitating the direct synthesis of 2-benzylpyrrolidines. This highlights its utility in creating organozinc reagents and in the protection of carboxylic acids (Massah et al., 2010).

Enantioselective Synthesis

The compound is also involved in enantioselective synthesis processes. For example, a highly efficient synthesis method for (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid using a nitrile anion cyclization strategy was developed. This process, involving a catalytic asymmetric reduction and conjugate addition, demonstrates the compound's role in producing chiral pyrrolidine derivatives with high yield and enantioselectivity (Chung et al., 2005).

Safety And Hazards

The safety and hazards associated with a tert-butyl ester would depend on the specific compound. For example, tert-butyl acetoacetate has an Occupational Safety and Health Administration (OSHA) permissible exposure limit (PEL) of 200 ppm (950 mg/m³) .

Future Directions

Future research in the field of tert-butyl esters could involve the development of more efficient, low-cost, and environmentally friendly methodologies for their synthesis and use in organic chemistry .

properties

IUPAC Name

tert-butyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCETXLFSWJGTAZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462079
Record name (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS RN

338945-22-5
Record name (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
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(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

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